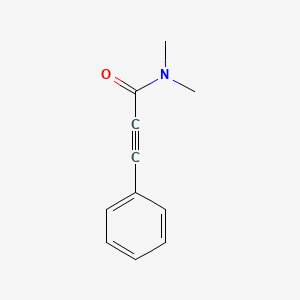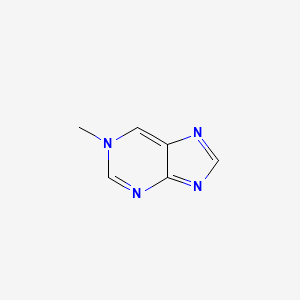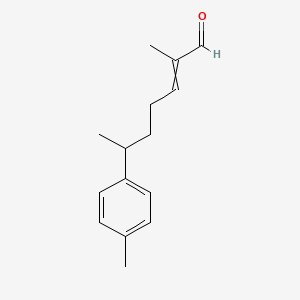
2-Methyl-6-(4-methylphenyl)hept-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylphenyl)hept-2-enal is an organic compound with the molecular formula C₁₅H₂₀O It is a member of the bisabolane family and is known for its distinct structure, which includes a heptenal backbone with methyl and methylphenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)hept-2-enal typically involves the aldol condensation of 4-methylbenzaldehyde with 2-methyl-1-heptanal. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include:
- Temperature: 0-5°C
- Solvent: Ethanol or methanol
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(4-methylphenyl)hept-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: 2-Methyl-6-(4-methylphenyl)heptanoic acid
Reduction: 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-methylphenyl)hept-2-enal has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-methylphenyl)hept-2-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further undergo various transformations, affecting biological pathways. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity to certain receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol: The reduced form of the aldehyde.
2-Methyl-6-(4-methylphenyl)heptanoic acid: The oxidized form of the aldehyde.
2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol: An isomer with a hydroxyl group at a different position.
Uniqueness
2-Methyl-6-(4-methylphenyl)hept-2-enal is unique due to its specific substitution pattern and the presence of both an aromatic ring and an α,β-unsaturated aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
18744-24-6 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-methyl-6-(4-methylphenyl)hept-2-enal |
InChI |
InChI=1S/C15H20O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-11,14H,4,6H2,1-3H3 |
Clave InChI |
QCINNYOCRHJODG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)CCC=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


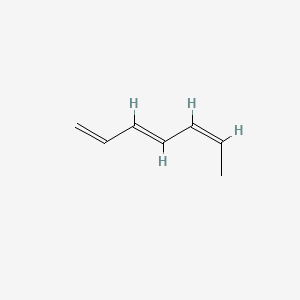
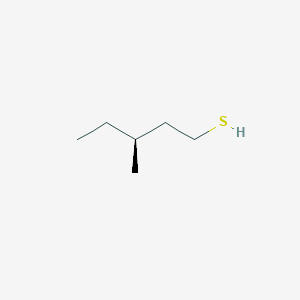
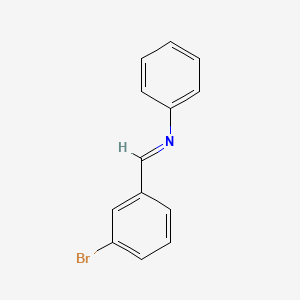
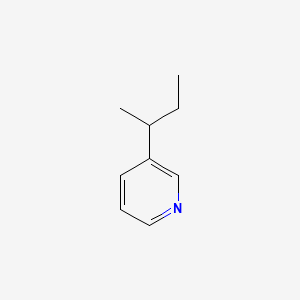
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)


![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
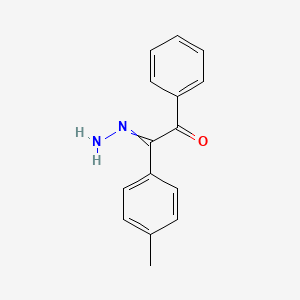


![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
